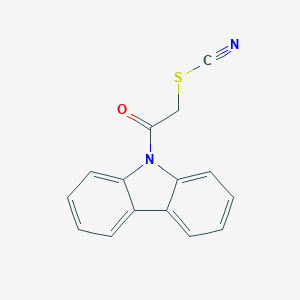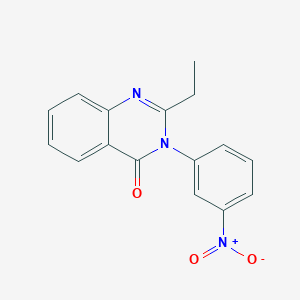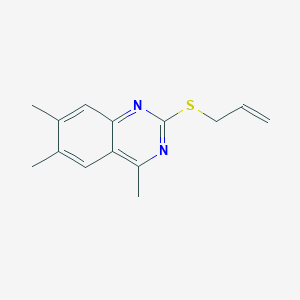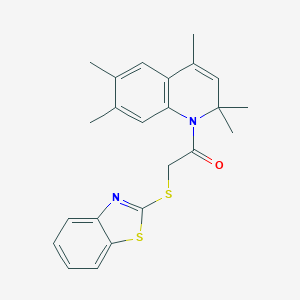![molecular formula C16H23N3O3S B430593 ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B430593.png)
ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C17H25N3O3S This compound is known for its unique structure, which includes a morpholine ring, an ethyl ester group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2-(morpholino)ethylamine in the presence of a carbothioylating agent such as thiophosgene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a different alkyl chain length.
ETHYL 4-({[(2-(4-MORPHOLINYL)ETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure with a different substitution pattern on the morpholine ring.
Uniqueness
ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and carbothioyl group make it particularly versatile in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C16H23N3O3S |
|---|---|
Molecular Weight |
337.4g/mol |
IUPAC Name |
ethyl 4-(2-morpholin-4-ylethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C16H23N3O3S/c1-2-22-15(20)13-3-5-14(6-4-13)18-16(23)17-7-8-19-9-11-21-12-10-19/h3-6H,2,7-12H2,1H3,(H2,17,18,23) |
InChI Key |
PDLOUDOCJUWSIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCOCC2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B430511.png)
![N-[4-[[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]amino]sulfonylphenyl]acetamide](/img/structure/B430512.png)

![N-[4-[[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]amino]sulfonylphenyl]acetamide](/img/structure/B430515.png)
![8-ethoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B430516.png)


![2-(4-Methoxyphenoxy)-1-[1-(4-methoxyphenyl)imino-4,4,8-trimethyldithiolo[3,4-c]quinolin-5-yl]ethanone](/img/structure/B430521.png)
![4,5-DIMETHYL 2-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430524.png)
![13-cyclohexyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B430525.png)

![2-Methyl-4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-butyn-2-ol](/img/structure/B430530.png)


